Platinum--titanium (3/1)
Description
Significance of Intermetallic Compounds in Catalysis and Materials Science
Intermetallic compounds are a distinct class of materials characterized by an ordered crystal structure, where different metallic elements occupy specific sites within the crystal lattice. This ordered arrangement distinguishes them from random alloys and imparts unique electronic and geometric properties. In catalysis, this atomic ordering can lead to enhanced activity, selectivity, and stability compared to their disordered alloy counterparts. The defined stoichiometry and structure of intermetallic compounds allow for a more fundamental understanding of structure-property relationships, paving the way for the rational design of next-generation catalysts. In materials science, intermetallics are often associated with high hardness, strength, and resistance to corrosion and high temperatures, making them suitable for demanding structural and electronic applications. nih.govnih.gov
Overview of Pt-Based Intermetallic Systems
Platinum-based intermetallic compounds are a focal point of research due to the exceptional catalytic properties of platinum. acs.org By forming intermetallic structures with other elements, particularly 3d transition metals, the electronic structure of platinum can be finely tuned, often leading to improved catalytic performance and a reduction in the required amount of this precious metal. bohrium.comacs.org These systems are explored for a wide range of electrochemical reactions, including the oxygen reduction reaction (ORR) in fuel cells, methanol (B129727) oxidation, and the hydrogen evolution reaction (HER). bohrium.comacs.orgacs.org The enhanced stability of Pt-based intermetallics is another critical advantage, as the ordered structure can mitigate the dissolution of the less noble metal component under harsh operating conditions, a common issue with disordered alloys. bohrium.com
Research Trajectories in Pt3Ti Intermetallics
Research on the Pt3Ti intermetallic compound is multifaceted, with a strong emphasis on its catalytic applications. A significant area of investigation is the synthesis of Pt3Ti nanoparticles with controlled size and structure. nih.govnih.govacs.org Achieving ultrasmall, structurally ordered Pt3Ti nanoparticles is a key challenge, as the ordering process often requires high-temperature annealing, which can lead to particle agglomeration. acs.org Various synthesis methods have been developed to address this, including a KCl-nanoparticle method and the use of two-dimensional materials like MXenes as supports. nih.govacs.orgnsf.gov
Another major research thrust is the exploration of Pt3Ti's electrocatalytic performance. Studies have shown that both atomically disordered and ordered Pt3Ti nanoparticles exhibit lower onset potentials for the oxidation of formic acid and methanol compared to pure platinum. acs.orgnih.gov Notably, atomically ordered Pt3Ti nanoparticles demonstrate higher oxidation current densities. nih.gov In the context of the hydrogen evolution reaction, Pt3Ti formed on MXene supports has shown superior performance compared to commercial Pt/Vulcan catalysts, with a small overpotential and a low Tafel slope. nsf.gov
Furthermore, there is a growing interest in understanding the fundamental structure-property relationships in Pt3Ti. Researchers are employing advanced characterization techniques and theoretical calculations, such as density functional theory (DFT), to probe the surface and electronic structure of Pt3Ti and correlate these features with its catalytic activity. nsf.govresearchgate.netnih.gov These fundamental insights are crucial for the rational design of more efficient and durable Pt3Ti-based catalysts. The influence of the support material on the formation and stability of Pt3Ti nanoparticles is also an active area of research, with materials like amorphous TiOₓ being investigated to confine the nanoparticles and enhance their catalytic activity. acs.orgresearchgate.net
Detailed Research Findings
Synthesis and Structural Properties of Pt3Ti
The synthesis of Pt3Ti, particularly in nanoparticle form, is a critical aspect of harnessing its properties. The atomically disordered face-centered cubic (FCC) structure can be transformed into the more catalytically active, atomically ordered L1₂ (Cu₃Au-type) structure through annealing at temperatures typically above 400°C. nih.gov The table below summarizes key structural data for Pt3Ti.
| Property | Value | Source(s) |
| Crystal Structure (Disordered) | FCC (Fm-3m) | nih.gov |
| Lattice Parameter (Disordered) | a = 0.39 nm | nih.gov |
| Crystal Structure (Ordered) | L1₂ (Pm-3m) | nih.govacs.org |
| Lattice Parameter (Ordered) | a = 0.3898 nm | nih.gov |
| Interplanar Spacing {110} | 2.78 Å | nsf.gov |
| Interplanar Spacing {001} | 3.91 Å | nsf.gov |
This table is interactive. You can sort and filter the data.
Electrocatalytic Performance of Pt3Ti
The ordered structure of Pt3Ti has a profound impact on its electrocatalytic performance, particularly for fuel cell reactions. The data below highlights the superior activity of ordered Pt3Ti nanoparticles.
| Reaction | Catalyst | Key Performance Metric | Value | Source(s) |
| Methanol Oxidation | Ordered Pt3Ti | Higher oxidation current density | Outperforms pure Pt, Pt-Ru, and disordered Pt3Ti | nih.gov |
| Formic Acid Oxidation | Ordered Pt3Ti | Lower onset potential | Lower than pure Pt and Pt-Ru | nih.gov |
| Hydrogen Evolution | Pt3Ti/Ti₃C₂Tₓ-550 | Overpotential @ 10 mA cm⁻² | 32.7 mV | nsf.gov |
| Hydrogen Evolution | Pt3Ti/Ti₃C₂Tₓ-550 | Tafel Slope | 32.3 mV dec⁻¹ | nsf.gov |
| Methanol Oxidation | Pt3Ti-TiOₓ/KB | Mass Activity | 2.15 A mgPt⁻¹ | acs.org |
This table is interactive. You can sort and filter the data.
Properties
CAS No. |
12066-94-3 |
|---|---|
Molecular Formula |
Pt3Ti |
Molecular Weight |
633.1 g/mol |
IUPAC Name |
platinum;titanium |
InChI |
InChI=1S/3Pt.Ti |
InChI Key |
MQSQJIRZNDRKHR-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Computational and Theoretical Frameworks for Pt3ti
First-Principles Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of Pt3Ti, enabling the elucidation of its fundamental electronic and surface properties from first principles.
Electronic Structure Elucidation
The electronic structure of Pt3Ti is a key determinant of its chemical behavior. DFT calculations have been instrumental in mapping its electronic characteristics.
First-principles calculations have been employed to investigate the electronic band structure of Pt3Ti. researchgate.net These studies are fundamental to understanding the electrical and optical properties of the material. The analysis of the band structure reveals the nature of the electronic states and their dispersion, which is crucial for predicting the material's conductivity and its interactions with other species. researchgate.net
The d-band center model is a powerful theory used to correlate the electronic structure of transition metals and their alloys with their catalytic activity. dtu.dk DFT calculations have been used to determine the projected density of states (PDOS) for the Pt atoms in Pt3Ti. researchgate.netacs.org A key finding is that the d-band center of a Pt-segregated Pt3Ti (111) surface experiences a downshift of 0.21 eV compared to a pure Pt (111) surface. nih.govaip.org This shift, which indicates a lowering in the energy of the d-band, is a result of the interaction between Pt and the subsurface Ti atoms. dtu.dk The position of the d-band center is critical as it influences the strength of adsorption of reaction intermediates. dtu.dkiitm.ac.in While the d-band center is a primary indicator, the local density of states (LDOS) near the Fermi level is also considered a potentially superior measure for the catalytic activity of bimetallic alloys. researchgate.net
| Surface | d-Band Center Shift (eV) vs. Pt(111) | Reference |
|---|---|---|
| Pt-segregated Pt3Ti(111) | -0.21 | nih.govaip.org |
Bader charge analysis, a method to partition charge density within a material, has been utilized to understand the electronic interactions in Pt3Ti systems. researchgate.netnih.govnih.gov In the context of hydrogen adsorption on the Pt3Ti(111) single crystal surface, Bader's analysis revealed that surface Ti-atoms act as electron donors, while both H and Pt atoms act as electron acceptors. researchgate.net This charge transfer is a critical aspect of the chemical bonding and reactivity at the surface. The principle of charge transfer analysis is to understand how electron density is redistributed between atoms upon bonding or adsorption, which can significantly influence the catalytic process. mdpi.com
Surface Segregation Energy Calculationsnih.govaip.orgresearchgate.netrsc.orgaps.org
The composition of the outermost atomic layers of an alloy catalyst can significantly differ from its bulk composition due to surface segregation. DFT calculations have been employed to investigate this phenomenon in Pt3Ti. nih.govaip.org Studies suggest that for the Pt3Ti (111) surface, an off-stoichiometric effect, specifically a Pt concentration higher than 75 at. %, drives the segregation of Pt to the outermost layer. nih.gov This results in the formation of a "Pt-skin" structure, where the surface is composed of a pure Pt layer, while the underlying layers maintain the ordered Pt3Ti crystal structure. nih.govresearchgate.net The segregation of Pt to the surface is an energetically favorable process under these conditions. nih.govaip.org The calculation of surface segregation energies for various transition metal alloys has been a subject of theoretical studies, providing a framework to understand the surface composition of these materials. researchgate.netrsc.orgaps.org
Adsorption Energetics of Reaction Intermediatesnih.govresearchgate.netairbus.comresearchgate.netrsc.orgnih.govmdpi.comnih.govmdpi.comnih.gov
The catalytic activity of Pt3Ti, particularly for the oxygen reduction reaction (ORR), is intrinsically linked to the adsorption energies of reaction intermediates. researchgate.netairbus.comrsc.orgnih.gov DFT calculations have shown that ORR intermediates such as O, OH, and OOH bind more weakly to the Pt-segregated Pt3Ti(111) surface compared to a pure Pt(111) surface. researchgate.net Specifically, the adsorption energy of atomic oxygen on the Pt-segregated Pt3Ti(111) surface is at least 0.16 eV weaker than on the pure Pt(111) surface. nih.gov This weakening of the adsorbate binding is a direct consequence of the downshift in the Pt d-band center. nih.govnih.gov The adsorption energies of various intermediates are crucial for determining the reaction pathway and identifying the rate-determining step. researchgate.netmdpi.com For instance, on the Pt3Ti(111) surface, the most energetically favorable adsorption site for atomic oxygen is the F1 site with an adsorption energy of 2.06 eV, while for OH and OOH, the T1 site is preferred with adsorption energies of 0.75 eV and 3.93 eV, respectively. researchgate.net The ability to tune these adsorption energies through alloying is a key strategy in designing more efficient catalysts. nih.gov
| Intermediate | Most Favorable Site | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| O | F1 | 2.06 | researchgate.net |
| OH | T1 | 0.75 | researchgate.net |
| OOH | T1 | 3.93 | researchgate.net |
Reaction Pathway Determination and Activation Energy Barriers
Computational methods are crucial for mapping the intricate pathways of chemical reactions occurring on the surface of Pt3Ti and for determining the energy required to initiate these reactions. Density Functional Theory (DFT) is a primary tool for these investigations, allowing researchers to model the electronic structure of the catalyst and its interaction with reactant molecules.
One key area of research is the electrocatalytic reduction of sulfur, which is important for the development of lithium-sulfur batteries. acs.org Theoretical studies have systematically investigated the role of Pt3Ti and other Pt-based alloys (Pt3M, where M is a transition metal) as electrocatalysts. acs.org By modulating the d-band structure of the platinum atoms through alloying with titanium, it is possible to tune the adsorption energies of sulfur species and lithium polysulfides (LiPS). acs.org
DFT calculations have shown a "volcano" relationship, where the catalytic activity is highest at an optimal adsorption energy—not too strong and not too weak. acs.org For the conversion of Li2S2 to Li2S, a rate-determining step in the sulfur reduction reaction, the activation energy barrier is highly dependent on the catalyst's electronic properties. acs.org Theoretical analyses, which included Pt3Ti, demonstrated that the d-band center of the catalyst is a key descriptor for predicting catalytic performance. acs.org Catalysts with a moderate d-band center exhibit lower activation energy barriers compared to those with excessively high or low d-band centers. acs.org
Similarly, DFT simulations have been used to explore the oxygen reduction reaction (ORR) and formic acid oxidation on Pt3Ti surfaces. researchgate.net For formic acid oxidation, calculations revealed that the C=O bond is activated by adsorbing onto adjacent Pt and Ti sites on the catalyst surface. researchgate.net The determination of activation energies and reaction heats for elementary steps using methods like the climbing-image nudged elastic band (CI-NEB) allows for the complete mapping of the reaction pathway, identifying the most favorable routes and rate-limiting steps. researchgate.net The source of this activation energy is understood to be the lattice vibrational modes, or phonons, which constitute a "heat bath" for the reaction. capes.gov.br
Calculated Adsorption and Energy Barrier Data for Pt-based Catalysts
| Catalyst System | Adsorbate | Adsorption Energy (Eads) | Reaction Step | Activation Energy Barrier | Source |
|---|---|---|---|---|---|
| Pt3M (including Pt3Ti) | Sulfur Species (e.g., Li2S4) | Modulated by d-band center | Li2S2 to Li2S conversion | Correlates with d-band center in a volcano relationship | acs.org |
| Pt3Ti | Formic Acid (C=O bond) | Adsorbs on Pt and Ti sites | Formic Acid Oxidation | Data derived from CI-NEB calculations | researchgate.net |
| Pt3M Alloys | ORR Intermediates (O, OH, etc.) | Dependent on Pt-skin termination | Oxygen Reduction Reaction (ORR) | Varies with surface structure | researchgate.net |
Atomistic Simulations and Potentials Development
To simulate larger systems and longer timescales than are feasible with first-principles methods like DFT, researchers rely on atomistic simulations based on empirical interatomic potentials.
The Modified Embedded Atom Method (MEAM) is a semi-empirical approach that extends the Embedded Atom Method (EAM) by incorporating angular-dependent forces. aps.orgaps.org This inclusion allows for more realistic modeling of materials with directional bonding and complex crystal structures. aps.org MEAM potentials are developed by fitting a set of parameters to a database of known material properties, which are often obtained from experiments or more accurate DFT calculations. aps.orgfrontiersin.orgresearchgate.net
For the Platinum-Titanium alloy system, MEAM potentials have been specifically developed to describe the interactions between Pt-Pt, Ti-Ti, and Pt-Ti atoms. researchgate.netnist.gov The L1₂ crystal structure of Pt3Ti is often used as the reference phase for parameterizing the cross-potential that describes the Pt-Ti interactions. researchgate.net The goal is to create a potential that can accurately reproduce fundamental properties such as:
Lattice parameters and cohesive energy.
Elastic constants and bulk modulus. aps.org
Phase stability and transformation energies. nist.gov
Formation energies of defects. aps.org
These validated MEAM potentials for the Pt-Ti system enable large-scale molecular dynamics (MD) simulations to study mechanical properties, defect dynamics, and phase transformations that are computationally prohibitive for DFT. frontiersin.org
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. arxiv.org In materials science, they are particularly useful for studying equilibrium and kinetic phenomena on surfaces, such as adsorption, desorption, diffusion, and surface segregation. psu.edu The simulations are typically performed on a lattice representing the atomic sites of the crystal surface. arxiv.org
A significant surface phenomenon in Pt-based alloys like Pt3Ti is the segregation of platinum to the outermost atomic layer, forming what is known as a "Pt-skin". researchgate.net This surface enrichment with platinum is theoretically predicted and experimentally observed and has a profound impact on the catalytic activity and stability of the material. researchgate.netnih.gov
MC simulations can effectively model this segregation. aps.orgarxiv.org By using energies calculated from MEAM potentials or DFT as input, MC simulations can predict the equilibrium surface composition as a function of temperature and bulk concentration. The algorithm simulates the swapping of atom positions between the surface and subsurface layers, accepting or rejecting swaps based on the change in total energy, thereby evolving the system towards its most stable configuration. psu.edu This allows researchers to understand how preparation conditions, such as annealing temperature, influence the precise atomic arrangement at the catalytically active surface. researchgate.netnih.gov
Multiscale Modeling Approaches in Pt-Ti Systems
Many critical materials phenomena span multiple length and time scales, from the electronic level to the macroscopic device level. dierk-raabe.com Multiscale modeling aims to bridge these scales by systematically linking different computational methods, each suited for a particular regime. dierk-raabe.comnasa.gov
In the context of Pt-Ti systems, a multiscale approach provides a holistic understanding of material behavior. researchgate.netanl.gov The framework typically involves a hierarchical or concurrent coupling of methods:
Quantum Mechanical Scale (Angstroms, Picoseconds): Density Functional Theory (DFT) is used to calculate fundamental electronic properties, bond energies, reaction energy barriers, and the parameters for higher-level models. dierk-raabe.com For Pt3Ti, this provides the foundational data on catalytic reaction pathways and the energetics of atomic interactions. acs.orgresearchgate.net
Atomistic Scale (Nanometers, Nanoseconds): The parameters derived from DFT are used to construct reliable MEAM interatomic potentials. frontiersin.org These potentials are then employed in large-scale Molecular Dynamics (MD) or Monte Carlo (MC) simulations to study phenomena like nanoparticle oxidation, defect migration, surface segregation, and the initial stages of plastic deformation. rsc.orgtamu.edu
Mesoscopic/Continuum Scale (Microns and beyond): Information from the atomistic simulations, such as mechanical moduli or kinetic parameters, can be fed into continuum models (e.g., Finite Element Analysis) to predict the macroscopic properties and performance of a component under realistic operating conditions. researchgate.netanl.gov
This integrated approach allows for the creation of predictive models that connect the fundamental chemistry of the Pt-Ti bond to the real-world performance of a Pt3Ti catalyst or structural component, guiding the rational design of new and improved materials. dierk-raabe.comrsc.org
Synthesis Methodologies and Microstructural Engineering of Pt3ti
Advanced Nanoparticle Synthesis Routes
The synthesis of Pt3Ti nanoparticles is achieved through various advanced methods, each offering unique advantages in controlling the final product's characteristics.
A novel and effective approach for synthesizing Pt3Ti nanoparticles involves the in-situ coreduction of platinum precursors on a titanium-bearing support. One prominent example is the use of two-dimensional transition metal carbides, known as MXenes (specifically Ti3C2Tx), which serve as both a conductive support and the titanium source. nsf.gov In this process, a platinum precursor is deposited onto the Ti3C2Tx MXene surface, followed by a reduction step in a hydrogen atmosphere at elevated temperatures. nsf.gov
In-situ X-ray absorption spectroscopy has shown that platinum undergoes a temperature-dependent transformation from individual atoms to intermetallic compound (IMC) nanoparticles. nsf.gov The optimal temperature for this transformation to form ordered Pt3Ti nanoparticles is approximately 550 °C. nsf.gov At this temperature, the titanium atoms from the MXene support alloy with the platinum, forming the desired Pt3Ti intermetallic structure, which has been confirmed by atomic resolution scanning transmission electron microscopy (STEM). nsf.gov This method is advantageous as it ensures intimate contact between the elements and can produce highly active catalysts for applications like the hydrogen evolution reaction (HER). nsf.gov
Table 1: Effect of Annealing Temperature on In-Situ Synthesized Pt/Ti3C2Tx This table is interactive. Click on the headers to sort.
| Annealing Temperature (°C) | Resulting Phase | HER Performance (Overpotential at 10 mA cm⁻²) | HER Performance (Tafel Slope) | Reference |
|---|---|---|---|---|
| 400 | Disordered Alloy/Partial IMC | Higher than 550°C sample | Higher than 550°C sample | nsf.gov |
| 550 | Ordered Pt3Ti IMC | 32.7 mV | 32.3 mV dec⁻¹ | nsf.gov |
The polyol method is a versatile wet-chemistry route for producing a wide array of inorganic nanoparticles. nih.gov In a typical polyol synthesis, a high-boiling, multivalent alcohol such as ethylene (B1197577) glycol acts as both the solvent for the metal precursors and the reducing agent. nih.govrsc.org This process allows for significant control over particle size, shape, and composition by adjusting parameters like temperature, precursor concentration, and the use of capping agents like polyvinylpyrrolidone (B124986) (PVP). nih.gov While broadly applicable, specific documented applications of the polyol process for Pt3Ti are less common than for other bimetallic nanoparticles.
However, related colloidal synthesis techniques have been successfully employed. Researchers have prepared atomically disordered Pt3Ti nanoparticles by the co-reduction of platinum and titanium precursors in an organic solvent. researchgate.netnih.gov In one such method, cyclooctadienedichloroplatinum (Pt(COD)Cl2) and titanium(IV) chloride tetrahydrofuran (B95107) complex (TiCl4·2THF) are reduced by a strong reducing agent, sodium naphthalide, in a tetrahydrofuran (THF) solvent. researchgate.netnih.gov This approach yields small, atomically disordered nanoparticles with a face-centered cubic (FCC) structure and an average size of approximately 3 nm. nih.gov Another colloidal method involves laser ablation in liquid (LAL), where a platinum target is ablated in a colloid of titania nanoparticles to create platinum-modified titania structures. rsc.orgresearchgate.net
Table 2: Colloidal Synthesis Parameters for Disordered Pt3Ti Nanoparticles This table is interactive. Click on the headers to sort.
| Platinum Precursor | Titanium Precursor | Reducing Agent | Solvent | Initial Particle Size | Initial Crystal Structure | Reference |
|---|
Chemical Vapor Deposition (CVD) is a powerful technique primarily used for producing high-quality thin films and coatings. rsc.org The process involves the reaction or decomposition of gaseous precursors on a heated substrate to form a solid deposit. While less common for nanoparticle synthesis, CVD principles can be adapted for creating intermetallic structures.
A relevant example is the synthesis of Pt3Co nanoparticles on a ceria support via preferential CVD. rsc.org In this method, a platinum-decorated support is exposed to a gaseous cobalt precursor at a controlled temperature (150-180 °C). The platinum surface catalyzes the decomposition of the cobalt precursor, leading to the preferential deposition of cobalt onto the platinum nanoparticles and subsequent alloying. rsc.org A similar strategy could be envisioned for Pt3Ti, where a volatile titanium precursor is deposited onto pre-synthesized platinum nanoparticles.
Furthermore, CVD is instrumental in creating thin films that, upon further processing, can form Pt3Ti alloys. For instance, thin films of titanium and platinum can be deposited sequentially onto a substrate and then subjected to rapid thermal annealing (e.g., at 900 °C) to induce diffusion and reaction, forming a stable Pt3Ti intermetallic alloy film. researchgate.net
A significant challenge in synthesizing ordered intermetallic nanoparticles is preventing their agglomeration during the high-temperature annealing required for the phase transition. The KCl-nanoparticle method is an innovative technique designed to overcome this issue. researchgate.netnih.gov This surfactant-free approach involves the co-reduction of metal precursors in an aprotic solvent where potassium chloride (KCl) is an insoluble byproduct of the reaction. researchgate.net
The KCl forms a salt matrix that effectively traps the newly formed nanoparticles, preventing them from fusing together during subsequent thermal annealing. researchgate.netacs.org This allows for the high temperatures needed to drive the disordered-to-ordered phase transformation while maintaining an ultra-small particle size. researchgate.net After the annealing process is complete, the KCl matrix can be easily washed away with water, releasing the structurally ordered Pt3Ti nanoparticles. researchgate.net This method has been successfully used to synthesize Pt3Ti and Pt3V nanoparticles with enhanced catalytic activity. researchgate.netnih.gov
Thermal Annealing Strategies for Structural Ordering
Thermal annealing is a critical post-synthesis step that utilizes heat treatment to induce changes in a material's microstructure, such as crystallization, grain growth, and phase transformations.
For many Pt-based bimetallic systems, including Pt3Ti, the initial nanoparticles synthesized via wet-chemical or co-reduction methods exist as a chemically disordered solid solution, typically with an FCC crystal structure. researchgate.netnih.gov In this disordered state, the platinum and titanium atoms are randomly distributed on the crystal lattice sites.
To achieve the desired ordered intermetallic structure (specifically the Cu3Au-type L12 structure for Pt3Ti), a thermal annealing step is essential. researchgate.netnih.gov This process provides the necessary thermal energy for the atoms to overcome diffusion barriers and rearrange themselves into a thermodynamically stable, ordered arrangement. kaznu.kz For Pt3Ti nanoparticles, this transformation from a disordered alloy to the ordered intermetallic phase has been shown to occur upon annealing at temperatures above 400 °C. researchgate.netnih.gov This structural ordering is crucial as it has been demonstrated that the ordered Pt3Ti intermetallic phase exhibits superior catalytic activity and stability for reactions like formic acid and methanol (B129727) oxidation compared to its disordered counterpart. researchgate.netarxiv.org The process significantly reduces the affinity for CO adsorption, a common catalyst poison. researchgate.netarxiv.org
Temperature-Dependent Intermetallic Compound Formation
The synthesis of the Pt3Ti intermetallic compound is highly sensitive to thermal conditions, with temperature playing a critical role in the degree of alloying, atomic ordering, and final particle morphology. High-temperature annealing or reduction is a common and effective method for inducing the transformation from disordered alloy or precursor states into the atomically ordered L12 structure of Pt3Ti.
Research indicates a clear progression of compound formation as annealing temperatures increase. At lower temperatures, complete alloying and ordering may not be achieved. For instance, in systems using two-dimensional titanium carbide (Ti3C2Tx) as a titanium source, reduction at 200°C results primarily in single Pt atoms on the support material. As the temperature is raised to 400°C, the formation of Pt3Ti nanoparticles begins, although the process may be incomplete. nsf.gov
Optimal formation of well-defined, ordered Pt3Ti nanoparticles often occurs in a specific temperature window. Studies have identified 550°C as an optimal reduction temperature for the in situ formation of Pt3Ti on Ti3C2Tx supports, leading to a well-ordered structure confirmed by atomic resolution microscopy. nsf.gov Similarly, when platinum nanoparticles are supported on titanium dioxide (TiO2), reduction at 773 K (500°C) can initiate the formation of Pt-Ti alloys. However, elevating the temperature further to 873 K (600°C) is necessary to transform the nanoparticles into well-crystallized Pt3Ti intermetallic alloys. acs.org Exceeding the optimal temperature can be detrimental; for example, annealing at 700°C has been shown to cause agglomeration of the intermetallic nanoparticles and increased oxidation of the support material, which can negatively impact catalytic performance. nsf.gov
The effect of temperature on the formation and characteristics of Pt3Ti is summarized in the table below.
Table 1: Effect of Annealing Temperature on Pt3Ti Formation
| Annealing Temperature | Support/System | Resulting Phase/Structure | Average Particle Size | Citation |
|---|---|---|---|---|
| 200 °C | Pt/Ti3C2Tx | Single Pt atoms | N/A | nsf.gov |
| 400 °C | Pt/Ti3C2Tx | Pt3Ti nanoparticles | 5.3 ± 2.1 nm | nsf.gov |
| 550 °C | Pt/Ti3C2Tx | Ordered Pt3Ti nanoparticles | 6.6 ± 3.5 nm | nsf.gov |
| 773 K (500 °C) | Pt/TiO2 | Mixture of disordered and ordered Pt-Ti alloy phases | 2-6 nm | acs.org |
| 873 K (600 °C) | Pt/TiO2 | Well-crystallized Pt3Ti intermetallic alloy | 2-6 nm | acs.org |
Reactive Metal-Support Interactions for Intermetallic Formation
The formation of Pt3Ti intermetallic compounds is frequently achieved through a phenomenon known as Reactive Metal-Support Interaction (RMSI), a more specific case of Strong Metal-Support Interaction (SMSI). researchgate.netosti.gov This process typically occurs during high-temperature reduction (e.g., in a hydrogen atmosphere) and involves a chemical reaction between the metal nanoparticles and the support material itself. acs.orgnih.gov Unlike weaker interactions, RMSI leads to significant structural and compositional changes, culminating in the formation of a new bimetallic alloy phase at the interface. researchgate.net
When platinum is supported on a reducible oxide like titanium dioxide (TiO2), high-temperature treatment can reduce the support material in the immediate vicinity of the Pt nanoparticles, forming reduced titanium oxide species (TiOx). researchgate.netnih.gov These mobile TiOx species can migrate onto the surface of the platinum nanoparticles, and with sufficient thermal energy, the titanium atoms can diffuse into the platinum lattice to form a Pt-Ti alloy. acs.orgresearchgate.net This process is size-dependent; studies show that upon reduction at 773 K, Pt3Ti intermetallic layers can form on 4-6 nm Pt particles, while smaller 2 nm particles tend to form bulk Pt-Ti alloys. acs.org Further heating to 873 K promotes the conversion of these initial structures into well-defined, crystalline Pt3Ti. acs.org
A distinct and innovative approach to RMSI involves using a support that also serves as the direct source of the alloying metal. Two-dimensional transition metal carbides, known as MXenes, are prime examples. In the synthesis of Pt3Ti on a titanium carbide MXene (Ti3C2Tx), the support itself provides the titanium atoms. nsf.govresearchgate.net During in situ co-reduction at elevated temperatures (e.g., 550°C), the platinum precursor is reduced while simultaneously reacting with titanium from the Ti3C2Tx support to form ordered Pt3Ti intermetallic nanoparticles directly on the MXene surface. nsf.govresearchgate.net This method leverages the inherent reactivity of the support to create a well-defined intermetallic catalyst. The interaction is so integral that the process is described as an in situ coreduction of the Pt precursor and the Ti3C2Tx MXene. researchgate.net
The table below details examples of support materials used to form Pt3Ti via reactive interactions.
Table 2: Support Materials for Pt3Ti Formation via RMSI
| Support Material | Interaction Type | Formation Conditions | Resulting Compound | Citation |
|---|---|---|---|---|
| Titanium Dioxide (TiO2) | SMSI / RMSI | H2 reduction at 773-873 K (500-600 °C) | Pt3Ti intermetallic alloy | acs.org |
| Titanium Carbide (Ti3C2Tx MXene) | RMSI / In situ coreduction | H2 reduction at 550 °C | Ordered Pt3Ti nanoparticles | nsf.govresearchgate.net |
Advanced Structural Characterization of Pt3ti
Microscopic and Diffraction Analysis Techniques
Microscopy and diffraction are cornerstone techniques for elucidating the structural details of materials. For Pt3Ti, they have been instrumental in visualizing the surface and confirming the crystalline order.
Scanning Tunneling Microscopy (STM) has been employed to investigate the surface topography of Pt3Ti single crystals, particularly the (111) surface, with atomic resolution. rsc.org These studies reveal that the surface morphology is highly dependent on the preparation conditions. researchgate.net
UHV-STM images have successfully visualized features such as atomic steps and screw dislocations on the Pt3Ti surface. researchgate.net Furthermore, high-resolution imaging has identified surface defects and the presence of a Ti-induced p(2x2) superstructure. researchgate.net The combination of voltage-dependent STM imaging with Density Functional Theory (DFT) calculations has allowed for the identification of the top three atomic layers of the Pt3Ti(111) single crystal, providing insights into how the composition of these layers influences the surface electronic structure. rsc.orgresearchgate.net
Researchers have noted that different cleaning cycles and preparation methods can result in distinct surface terminations, which are crucial for the material's catalytic activity. researchgate.net
Table 1: STM Observations on Pt3Ti(111) Surface
| Feature Observed | Description | Significance | Source(s) |
|---|---|---|---|
| Atomic Steps & Screw Dislocations | Terraces separated by single atomic layer heights and spiral crystal growth defects. | Indicates crystal growth mechanisms and surface roughness. | researchgate.net |
| Surface Defects | Localized imperfections in the atomic arrangement. | Can act as active sites or influence surface reactivity. | researchgate.net |
| p(2x2) Superstructure | A periodic surface structure with a unit cell twice the size of the underlying bulk lattice. | Attributed to the ordering of Ti atoms at the surface. | researchgate.net |
| Surface Termination | The specific atomic composition and arrangement of the outermost atomic layer. | Critically influences the electronic and catalytic properties. | rsc.orgresearchgate.net |
Aberration-corrected Scanning Transmission Electron Microscopy (STEM), particularly in High-Angle Annular Dark-Field (HAADF) mode, has provided direct atomic-resolution images of Pt3Ti nanoparticles. nsf.gov This technique allows for the visualization of individual atomic columns, enabling a precise determination of the atomic arrangement within the nanoparticles. nsf.govutexas.edu
For Pt3Ti nanoparticles supported on two-dimensional transition metal carbides (MXenes), HAADF-STEM imaging has confirmed their crystalline nature. nsf.gov Atomic resolution images have allowed for the identification of the Pt3Ti (110) surface, with the experimental images showing good agreement with simulated STEM images based on the face-centered cubic (fcc) structure of Pt3Ti. nsf.gov
Energy-Dispersive X-ray Spectroscopy (EDS) analysis performed in conjunction with STEM has verified the elemental composition of the nanoparticles, confirming the presence and distribution of both platinum and titanium. nsf.gov
X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases and determining the degree of atomic ordering in Pt3Ti. The diffraction patterns of well-ordered Pt3Ti exhibit characteristic peaks of a face-centered cubic (fcc) lattice structure. rsc.org
The presence of superlattice diffraction peaks, such as the (100) and (110) reflections, is a definitive indicator of the formation of the ordered intermetallic L12 structure of Pt3Ti. rsc.org The L12 structure consists of a cubic unit cell with titanium atoms at the corners and platinum atoms at the face centers. researchgate.net The intensity and sharpness of these superlattice peaks are related to the long-range order parameter of the alloy. researchgate.net
XRD analysis is also used to determine the lattice parameter of the Pt3Ti phase. The lattice parameter can be influenced by factors such as particle size and the presence of strain. rsc.orgyoutube.com Studies on Pt3Ti nanoparticles have shown that the lattice parameter can be determined from the positions of the diffraction peaks using Bragg's Law. nsf.govyoutube.com
Table 2: XRD Data for Pt3Ti
| Property | Method of Determination | Typical Findings | Source(s) |
|---|---|---|---|
| Crystal Structure | Identification of main diffraction peaks. | Face-Centered Cubic (fcc) | nsf.govrsc.org |
| Intermetallic Phase | Observation of superlattice peaks (e.g., (100), (110)). | Confirms the ordered L12 structure. | rsc.org |
| Lattice Parameter | Calculation from peak positions using Bragg's Law. | Varies with synthesis conditions and particle size. | nsf.govrsc.orgyoutube.com |
| Phase Purity | Analysis of additional peaks. | Can reveal the presence of other phases like disordered Pt-Ti alloys or oxides (TiO2). | rsc.org |
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique that provides information about the periodicity and symmetry of the atomic arrangement on the surface of a single crystal. iupac.org For Pt3Ti(111), LEED analysis has been crucial in identifying the surface structure and its dependence on preparation methods. researchgate.netresearchgate.net
LEED patterns from the Pt3Ti(111) surface have shown that, depending on the sputtering and annealing conditions, two distinct surface terminations can be reproducibly formed. researchgate.net These terminations are characterized by either one or two monolayers of platinum covering the underlying bulk Pt3Ti crystal. researchgate.net The diffraction patterns provide direct evidence of the long-range order of the surface atoms. iupac.org The sharpness and symmetry of the LEED spots are indicative of the quality of the crystalline surface.
Spectroscopic Investigations of Composition and Electronic States
Spectroscopic techniques are vital for determining the elemental composition and the electronic states of the constituent atoms, particularly at the surface, which is critical for applications like catalysis.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of the Pt3Ti surface. thermofisher.comresearchgate.net
Analysis of the Pt 4f and Ti 2p core level spectra provides a clear signature of the formation of the Pt3Ti alloy. The binding energies of these core levels in Pt3Ti are shifted compared to their values in pure metallic Pt and Ti. researchgate.net For the Pt3Ti(111) surface, the Ti 2p and Pt 4f core levels have been reported to shift by as much as 1.3 eV and 0.4 eV, respectively, relative to the pure metals. researchgate.net This chemical shift is a direct consequence of the altered electronic environment of the atoms upon alloying.
XPS is also highly effective in identifying the oxidation states of titanium on the surface. Under oxygen-rich conditions or at elevated temperatures, Ti can segregate to the surface and form various oxides, such as TiO₂, Ti₂O₃, and other sub-oxides (TiOₓ). rsc.orgresearchgate.net These different oxide species can be identified and quantified by analyzing the shape and position of the Ti 2p peak. researchgate.net Furthermore, during catalytic reactions like CO oxidation, XPS has shown the persistence of a metallic Pt state on the surface, which is crucial for the catalytic activity. researchgate.net
Table 3: XPS Binding Energy Shifts for Pt3Ti
| Core Level | Direction of Shift in Pt3Ti (vs. Pure Metal) | Magnitude of Shift (eV) | Interpretation | Source(s) |
|---|---|---|---|---|
| Pt 4f | Positive (to higher binding energy) | ~0.4 | Electron transfer from Pt or change in d-band structure. | researchgate.net |
| Ti 2p | Negative (to lower binding energy) | ~1.3 | Electron transfer to Ti or change in local chemical environment. | researchgate.net |
| Ti 2p (Oxidized) | Positive (to higher binding energy) | Varies | Formation of titanium oxides (e.g., TiO₂, Ti₂O₃) on the surface. | rsc.orgresearchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of materials. wpmucdn.com It is particularly valuable for characterizing catalysts like Platinum-titanium (3/1) because it can track structural and electronic modifications under real reaction conditions (operando). wpmucdn.comnih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net For Pt-based alloys, the intensity of the "white line" in the Pt L₃-edge XANES spectra is indicative of the d-band occupancy and, consequently, the electronic state of the platinum atoms. acs.org Studies on Pt₃M alloys (where M is a transition metal like Ti) have shown that the white line intensity for Pt₃Ti lies between that of pure platinum foil and platinum(IV) oxide (PtO₂), which allows for the quantification of the valence state. acs.org This indicates that the titanium atoms modify the electronic properties of the platinum atoms in the alloy. acs.org
The EXAFS region provides information about the local atomic structure, such as bond distances and coordination numbers (CN) of the neighboring atoms surrounding the absorbing atom. researchgate.net For Pt₃Ti nanoparticles, EXAFS analysis has been instrumental in confirming the formation of the ordered intermetallic structure. nsf.gov Analysis of the Fourier-transformed EXAFS spectra can distinguish between different atomic pairs. For Pt-based bimetallic catalysts, distinct peaks corresponding to Pt-Pt and Pt-metal bonds, as well as Pt-oxygen bonds in the case of surface oxidation, can be identified. acs.orgornl.gov This allows researchers to quantify the extent of alloying and the structure of the nanoparticle surface. In situ XAS studies on similar Pt-alloy systems have revealed dynamic changes during electrocatalysis, such as the segregation of Pt to the surface to form a "Pt-skin," which is critical for catalytic activity. nih.gov
The table below summarizes key parameters that can be obtained from XAS analysis of Pt₃Ti.
| Parameter | Information Provided | Relevant XAS Region | Example Finding for Pt-Alloys |
| White Line Intensity | Electronic structure, oxidation state of Pt. | XANES | The valence state of Pt in Pt₃M alloys is found to be between 0 and +4. acs.org |
| Coordination Number (CN) | Number of nearest neighbors (e.g., Pt-Pt, Pt-Ti). | EXAFS | Can confirm the formation of an ordered Pt₃Ti intermetallic phase and quantify surface segregation. nih.govnsf.gov |
| Bond Distance | Interatomic distances between Pt and neighboring atoms. | EXAFS | Provides precise measurements of Pt-Pt and Pt-Ti bond lengths in the alloy structure. researchgate.net |
| Pt-O Bonds | Presence and extent of surface oxidation. | EXAFS | Can detect the formation of Pt-O bonds, isolating the signal from the catalyst's surface. ornl.gov |
Auger Electron Spectroscopy (AES) for Surface Elemental Analysis
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides quantitative elemental composition and, in some cases, chemical state information from the near-surface region (typically the top 3-10 nm) of a material. phi.comeag.com The technique works by irradiating a sample with a focused beam of high-energy electrons, which causes a core electron to be ejected from an atom. kratos.com This creates an unstable vacancy, which is filled by an outer shell electron. The energy released from this relaxation process is transferred to another electron, the "Auger electron," which is then emitted from the atom. wikipedia.org The kinetic energy of the emitted Auger electron is characteristic of the element from which it originated, acting as a unique "fingerprint" for elemental identification. eag.com
For the Pt₃Ti alloy, AES is an ideal tool for verifying the elemental composition of the surface. Its high spatial resolution, with electron beams focused down to diameters of 10-20 nm, allows for the analysis of very small features and the mapping of elemental distributions across the surface. eag.cominnovatechlabs.com This capability is crucial for:
Confirming Surface Stoichiometry: Verifying that the platinum-to-titanium ratio at the surface corresponds to the expected 3:1 bulk composition.
Detecting Contamination: Identifying any unwanted elements on the surface that could affect catalytic performance or other surface-dependent properties.
Analyzing Segregation: Determining if either platinum or titanium has preferentially segregated to the surface, which can occur during sample preparation or under reaction conditions.
Depth Profiling: When combined with ion sputtering to incrementally remove surface layers, AES can provide a compositional depth profile, revealing the elemental distribution into the bulk of the material. phi.com
The key characteristics of the AES technique are summarized in the table below.
| Capability | Description | Relevance to Pt₃Ti Analysis |
| Surface Sensitivity | Analysis depth of 3-10 nm. eag.com | Provides information directly relevant to surface-catalyzed reactions and interfaces. |
| Elemental Identification | Detects all elements except for Hydrogen and Helium. eag.com | Allows for comprehensive quantitative analysis of Pt, Ti, and potential contaminants. |
| High Spatial Resolution | Analysis of features down to <20 nm. eag.com | Enables elemental mapping and analysis of individual nanoparticles or specific surface sites. |
| Quantitative Analysis | Provides the concentration of elements present on the surface. phi.com | Determines if the surface has the correct Pt:Ti ratio or if segregation has occurred. |
| Depth Profiling | Elemental composition as a function of depth (with ion sputtering). phi.com | Characterizes the composition of thin films or investigates the transition from the surface to the bulk. |
Low-Energy Ion Scattering (LEIS) for Outermost Layer Composition
Low-Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is a uniquely powerful surface analysis technique for determining the elemental composition of the outermost atomic layer of a material. liverpool.ac.ukrsc.org This extreme surface sensitivity distinguishes it from most other surface science techniques, which typically probe several atomic layers deep. liverpool.ac.uk The LEIS technique involves directing a beam of low-energy (typically 1-10 keV) noble gas ions (e.g., He⁺, Ne⁺) at the sample surface. wikipedia.orgresearchgate.net These ions scatter off the surface atoms in a process that can be modeled as a two-body collision. By measuring the kinetic energy of the backscattered ions at a specific angle, the mass of the target surface atom can be precisely determined. wikipedia.org
In the context of the Pt₃Ti compound, LEIS is the ultimate tool for probing the composition of the very first atomic layer, which is the most critical region for catalysis, corrosion, and adhesion. liverpool.ac.uk The quantitative nature of LEIS allows for the precise determination of the Pt and Ti concentrations on the absolute surface. researchgate.net This is essential for understanding structure-performance relationships, as the catalytic activity of Pt-based alloys is often dictated by the elemental composition of the termination layer.
Specific applications of LEIS for Pt₃Ti would include:
Validating Surface Termination: Unambiguously determining whether the outermost layer is composed of Pt, Ti, or a mixture, and in what proportions.
Studying Surface Segregation: Providing definitive, quantitative data on the segregation of either Pt or Ti to the outermost layer under different thermal or chemical environments.
Analyzing Surface Coverage: Quantifying the coverage of adsorbates on the Pt₃Ti surface, as LEIS can detect the shadowing of substrate atoms by adsorbed species.
The table below highlights the unique capabilities of the LEIS technique.
| Capability | Description | Relevance to Pt₃Ti Analysis |
| Outermost Layer Sensitivity | Exclusively probes the top atomic layer of the surface. liverpool.ac.uk | Provides the most accurate information on the composition of the catalytically active surface. |
| Quantitative Composition | Provides accurate elemental concentrations of the outermost layer. researchgate.netcest.at | Crucial for correlating surface composition directly with catalytic activity and selectivity. |
| High Depth Resolution | Can perform static depth profiling of the outer ~10 nm with high resolution. rsc.org | Allows for a layer-by-layer characterization of the near-surface region. |
| Direct Hydrogen Detection | One of the few surface techniques capable of directly observing hydrogen. wikipedia.org | Potentially useful for studying hydrogen adsorption on the Pt₃Ti surface. |
Surface Science and Interfacial Phenomena in Pt3ti
Mechanisms of Surface Segregation
Surface segregation, the phenomenon where the chemical composition at the surface of an alloy differs from the bulk, is a key factor in determining the functionality of Pt3Ti.
In Pt3Ti alloys, there is a strong and theoretically predicted tendency for platinum (Pt) to segregate to the outermost atomic layer. researchgate.net This enrichment results in the formation of a "Pt-skin" layer, which effectively creates a pure platinum surface covering the bulk Pt3Ti alloy. researchgate.net Experimental observations using techniques like ultraviolet photoemission spectroscopy on annealed Pt3Ti polycrystals have confirmed this platinum enrichment. researchgate.net This segregation process is distinct from what is observed in disordered platinum alloys. researchgate.net Under vacuum conditions, theoretical simulations indicate that titanium (Ti) atoms preferentially remain within the bulk of the alloy, further promoting a platinum-rich surface. researchgate.net
The stoichiometry of the Pt3Ti alloy plays a crucial role in the surface segregation behavior. Theoretical predictions indicate that a strong segregation of platinum to the outermost layer is particularly pronounced in alloys where the platinum concentration is above the stoichiometric 75%. researchgate.net Monte Carlo simulations support this, showing that for a Pt3Ti(111) surface with a platinum concentration slightly exceeding 75 atomic percent, platinum atoms will segregate to form a pure Pt outermost layer while the ordered Pt3Ti crystal structure is maintained in the subsequent layers. researchgate.net This demonstrates that even minor deviations from the ideal 3:1 ratio can significantly alter the surface composition.
Thermal annealing is a critical processing step that dictates the final surface termination of Pt3Ti. The temperature at which annealing is performed influences the extent of intermetallic compound formation and the morphology of the resulting structures. nsf.gov For instance, in the synthesis of Pt3Ti nanoparticles on a titanium carbide support, the annealing temperature was found to be a pivotal factor in defining the nature of the active sites. nsf.gov While higher temperatures can promote the formation of the desired intermetallic phase, they can also lead to undesirable effects like the agglomeration of nanoparticles. nsf.gov Research on Pt3Ti(111) single crystals has shown that the preparation conditions, which include annealing, have a significant influence on the surface termination and its electronic structure. nih.gov
Table 1: Effect of Annealing Temperature on Pt3Ti/MXene Catalyst Formation
| Annealing Temperature | Outcome | Reference |
|---|---|---|
| 550 °C | Optimal for achieving highest hydrogen evolution reaction (HER) activity; in situ formation of Pt3Ti intermetallic compounds with optimized surface reactivity. | nsf.gov |
| 700 °C | Leads to agglomeration of intermetallic compounds and greater oxidation of the MXene support. | nsf.gov |
Modulation of Surface Electronic Structure
The changes in surface composition due to segregation directly impact the electronic properties of the Pt3Ti surface, which in turn governs its reactivity.
A key descriptor of the surface electronic structure and its reactivity is the d-band center. There is a direct correlation between the surface termination of Pt3Ti and the position of its d-band center relative to the Fermi level. researchgate.net Experimental and theoretical studies have shown that a surface terminated with a pure "Pt-skin" exhibits a considerably different d-band center compared to a bulk-like termination (75% Pt and 25% Ti). researchgate.net Specifically, the formation of a pure Pt outermost layer on annealed Pt3Ti is indicated by a downward shift of the d-band center away from the Fermi level. researchgate.net Density Functional Theory (DFT) calculations have quantified this, revealing that the d-band center of a Pt-segregated Pt3Ti(111) surface shifts down by 0.21 eV compared to a pure Pt(111) surface. researchgate.net This shift is significant as it weakens the binding of adsorbates like oxygen. researchgate.net
Table 2: Calculated d-Band Center Shift for Pt-Segregated Pt3Ti(111)
| Surface | d-Band Center Shift (relative to Pt(111)) | Consequence | Reference |
|---|---|---|---|
| Pt-segregated Pt3Ti(111) | -0.21 eV | Weaker oxygen adsorption energy (by at least 0.16 eV) | researchgate.net |
The electronic structure and reactivity of the outermost surface layer are not solely determined by its own composition but are also significantly influenced by the atomic layers immediately beneath it. For the Pt3Ti(111) electrocatalyst, even small changes in the composition of the second and third atomic layers have a profound impact on the surface electronic structure. researchgate.netnih.gov DFT calculations combined with scanning tunneling microscopy have been used to identify the composition of the top three atomic layers and confirm their collective influence on the surface properties. nih.gov Studies on Pt-Ti subsurface alloys show a strong ordering tendency, similar to the bulk, which affects both segregation and adsorption behavior. researchgate.net This highlights that engineering the subsurface composition is a critical aspect of tuning the surface reactivity of Pt3Ti catalysts. researchgate.netnih.gov
Surface Reconstruction and Defect Chemistry
The surface of the Pt₃Ti alloy is not static; its composition and structure are highly dynamic, particularly under reactive conditions. Theoretical calculations using Density Functional Theory (DFT) suggest that for clean Pt₃Ti surfaces, such as the (100) and (110) facets, platinum-terminated surfaces are energetically more favorable in a vacuum than titanium-terminated ones. nsf.gov This preference for a "Pt-skin" layer is a fundamental aspect of its surface configuration. acs.org
However, the introduction of reactants like oxygen dramatically alters the surface landscape. A key phenomenon observed on Pt₃Ti(111) is the oxygen-induced segregation of titanium. nih.govaip.org When exposed to oxygen at elevated temperatures (e.g., above 135 Langmuirs at 1000 K), the alloy experiences a loss of chemical order at the surface. nih.gov Titanium atoms are drawn to the surface to bond with oxygen, a process that depletes the subsurface region of its titanium content. aip.org This segregation leads to a significant surface reconstruction, transforming the initially platinum-rich or ordered surface into one covered by titanium oxides. This process highlights the critical role of the chemical environment in defining the surface's defect chemistry, where the distribution of constituent atoms and the presence of vacancies in the subsurface are in flux. nih.govaip.org Despite these transformations, studies have also shown that under certain electrochemical conditions, such as those for the hydrogen evolution reaction, the Pt₃Ti surface can exhibit stability with no significant structural changes or surface segregation observed. nsf.gov
Oxidation Dynamics of Pt₃Ti Surfaces
The interaction of oxygen with Pt₃Ti surfaces is a complex process that results in the formation of various well-ordered oxide structures. The specific phase and structure of the resulting oxide layer are highly dependent on the oxidation conditions.
The oxidation of Pt₃Ti surfaces, particularly the (111) and (100) orientations, proceeds through several distinct stages, resulting in the formation of highly structured titanium oxide overlayers. aip.org At the initial stage, a compact, epitaxial monolayer with a stoichiometry close to titanium monoxide (TiO) segregates onto the surface. aip.org This initial layer is followed by the formation of a more complex multilayer of TiO₁.₂, which possesses an orthorhombic structure characterized by an ordered lattice of titanium atom vacancies. aip.org
Under ultra-high vacuum (UHV) conditions, the oxidation of the Pt₃Ti(111) single crystal surface can produce up to four different, highly ordered ultrathin TiOₓ phases. nih.govresearchgate.net These include two stable and well-characterized commensurate phases: a rectangular structure and a hexagonal phase. nih.govresearchgate.net High-resolution electron energy loss spectroscopy (HREELS) has identified these structures as being a stoichiometric TiO phase. nih.gov These phases are sometimes referred to as z'-TiOₓ (rectangular) and w'-TiOₓ (hexagonal). researchgate.net Under more extreme conditions, involving atmospheric pressure and high temperatures, thick overlayers of titanium dioxide (TiO₂) in the rutile form will develop on the surface. aip.org
Table 1: Observed Titanium Oxide Phases on Pt₃Ti Surfaces
| Phase Description | Stoichiometry | Structure | Formation Conditions | Source(s) |
|---|---|---|---|---|
| Initial Monolayer | ~ TiO | Compact, Epitaxial | Initial stage of oxidation | aip.org |
| Rectangular Overlayer | TiO | rect-(6 x 3√3) | Low O₂ pressure, ~1000 K | nih.govresearchgate.net |
| Hexagonal Overlayer | TiO | hex-(7 x 7)R21.8° | Higher O₂ pressure, ~1000 K | nih.govresearchgate.net |
| Orthorhombic Multilayer | TiO₁.₂ | Derived from TiO with ordered Ti vacancies | Further oxidation after initial monolayer | aip.org |
| Thick Overlayer | TiO₂ | Rutile | Atmospheric pressure, high temp. (>1000 K) | aip.org |
| Metastable Structures | Complex | Incommensurate, Rectangular | Intermediate temps. (800-900 K), high O₂ exposure | nih.gov |
The specific titanium oxide structure that forms on the Pt₃Ti(111) surface is a direct function of the oxygen exposure and the substrate temperature. nih.gov Both the surface composition and the resulting oxide film structure show a strong dependence on these preparation conditions. nih.gov
At a constant temperature of 1000 K, increasing the oxygen exposure enhances titanium segregation and promotes the growth of the oxide layer. nih.gov A distinct transition in the oxide structure occurs at a threshold of approximately 220 Langmuirs (L) of oxygen exposure. Below this threshold, a rectangular (6 × 3√3) structure is formed. nih.gov Above 220 L, the surface reconstructs into a hexagonal (7 × 7)R21.8° structure. nih.gov
Temperature also plays a crucial role. While stable TiO phases form at 1000 K, oxidation at intermediate temperatures between 800 K and 900 K, especially at high oxygen exposures (above 900 L), can result in the formation of two additional metastable, incommensurate rectangular oxide structures. nih.gov These phases are considered less stable and exhibit more complex phonon structures than the stoichiometric TiO phases. nih.gov The most severe oxidation, leading to the formation of thick rutile TiO₂, occurs at the highest temperatures (>1000 K) and atmospheric oxygen pressure. aip.org
Table 2: Effect of Oxidation Conditions on Pt₃Ti(111) Surface Structure
| Temperature (K) | Oxygen Exposure (Langmuirs) | Resulting Surface Structure | Source(s) |
|---|---|---|---|
| 1000 | > 135 L | Loss of chemical order, Ti segregation begins | nih.gov |
| 1000 | < 220 L | (6 × 3√3) rectangular TiO phase | nih.gov |
| 1000 | > 220 L | (7 × 7)R21.8° hexagonal TiO phase | nih.gov |
| 800 - 900 | > 900 L | Incommensurate, rectangular metastable oxide phases | nih.gov |
| > 1000 | Atmospheric Pressure | Thick TiO₂ (rutile) overlayer | aip.org |
Phase Transformations and Long Term Stability of Pt3ti
Phase Diagram Investigations of the Pt-Ti System
The Platinum-Titanium (Pt-Ti) phase diagram reveals the existence of several intermetallic compounds, including Pt3Ti, Ti3Pt, and TiPt. uts.edu.auresearchgate.net Early comprehensive studies identified three intermetallic phases: Ti3Pt, TiPt, and TiPt3, with congruent melting points of 1370°C, 1830°C, and 1950°C, respectively. uts.edu.au The system also features three eutectic reactions. uts.edu.au
Subsequent investigations have refined the understanding of the Pt-Ti system. For instance, a phase with the nominal composition Ti4Pt3 was identified in alloys containing 30 to 47 at. % Pt, forming through a peritectoid reaction at approximately 1205±10°C. uts.edu.auiaea.org The eutectic reaction between Ti3Pt and β-TiPt was determined to be at about 35 at. % Pt and 1424±10°C, with the Ti3Pt phase melting around 1500°C. uts.edu.auiaea.org Further studies have also pointed to the existence of a Ti5Pt3 phase, which is stabilized by oxygen and possesses a hexagonal structure. mines.edu The complexity of the phase diagram is underscored by the presence of multiple phases and reactions, some of which are still under investigation. mines.eduhimikatus.ru
Table 1: Key Phases and Reactions in the Pt-Ti System
| Phase/Reaction | Composition/Temperature | Reference |
| Ti3Pt | Intermetallic Phase | uts.edu.au |
| TiPt | Intermetallic Phase | uts.edu.au |
| Pt3Ti | Intermetallic Phase | uts.edu.au |
| Ti4Pt3 | 41.7 - 43.4 at. % Pt | uts.edu.auiaea.org |
| Ti5Pt3 | Oxygen-stabilized phase | mines.edu |
| Eutectic (β-Ti + Ti3Pt) | ~15 at. % Pt, 1310°C | uts.edu.au |
| Eutectic (Ti3Pt + TiPt) | ~34 at. % Pt, 1320°C | uts.edu.au |
| Eutectic (TiPt + TiPt3) | ~58 at. % Pt | uts.edu.au |
| Peritectoid (β-TiPt + Ti3Pt → Ti4Pt3) | 1205±10°C | uts.edu.auiaea.org |
Martensitic Phase Transformations in Related Pt-Ti Compositions
Martensitic transformations, which are diffusionless phase changes, are a known phenomenon in titanium alloys and can be induced by quenching or applying stress. cambridge.orgmdpi.comyoutube.com These transformations involve the cooperative movement of atoms, leading to a change in crystal structure and shape. cambridge.orgyoutube.comdtic.mil In β-Ti alloys, two primary martensitic structures can form: the hexagonal close-packed (hcp) α′ phase and the orthorhombic α″ phase. cambridge.orgresearchgate.net The specific martensite (B1171850) formed depends on the concentration of β-stabilizing elements. cambridge.org
While the primary focus of this article is Pt3Ti, it's relevant to note that the related TiPt phase exhibits a reversible B2 ↔ B19 martensitic transformation at approximately 1000°C. uts.edu.au This transformation is of interest due to its potential for the shape memory effect at high temperatures. uts.edu.au The study of martensitic transformations in the broader Pt-Ti system provides context for the potential phase behaviors that could influence the stability and properties of Pt3Ti, even if not its primary transformation pathway. The decomposition of these martensitic phases upon heating into a stable α + β microstructure is a critical aspect of heat treatment in two-phase titanium alloys. mdpi.com
Order-Disorder Transformations and Their Thermodynamic Basis
The arrangement of platinum and titanium atoms within the Pt3Ti crystal lattice can exist in either an ordered or a disordered state. researchgate.netnih.govacs.org In the ordered state, the atoms occupy specific, regular positions, while in the disordered state, their arrangement is random. anl.gov The transition between these states is a type of phase transformation governed by thermodynamics. aps.orgyoutube.comaps.orgmdpi.com
Atomically disordered Pt3Ti nanoparticles typically have a face-centered cubic (FCC) structure. nih.govacs.org Through annealing at temperatures above 400°C, these can transform into a larger, atomically ordered structure with a Cu3Au-type (Pm-3m) crystal lattice. nih.govacs.org The thermodynamic driving force for this transformation is the reduction in the system's free energy. The ordered intermetallic phase is generally more thermodynamically stable due to the favorable interactions between the different metal atoms. researchgate.net The formation energy of Pt3Ti nanoparticles relative to bulk Pt and Ti has been calculated using Density Functional Theory (DFT) to be -0.88 eV, indicating its thermodynamic stability. nsf.gov
The degree of ordering can significantly impact the material's properties. For instance, in some alloy systems, the ordered state exhibits enhanced catalytic activity. anl.gov However, for Pt3Sn, a related alloy, increasing disorder was found to improve catalytic activity, challenging the conventional wisdom. anl.gov This highlights that the relationship between atomic ordering and catalytic performance is complex and can be system-specific. The study of order-disorder transformations is crucial for tailoring the properties of Pt3Ti for specific applications. aps.orgaps.orgmdpi.comyoutube.com
Degradation Mechanisms and Stability Enhancement
The long-term performance of Pt3Ti, especially in catalytic applications, is dependent on its stability under operating conditions. Degradation can occur through various mechanisms, including surface dissolution, oxidation, and changes in microstructure.
Resistance to Surface Dissolution
Alloying platinum with titanium can enhance its resistance to dissolution, a significant degradation pathway for platinum-based catalysts in harsh electrochemical environments. rsc.orgrsc.org The strong chemical bonding between platinum and titanium, resulting from a large negative enthalpy of formation, contributes to the stability of PtTi alloys. rsc.orgrsc.org DFT studies have shown that the presence of a transition metal like titanium can lower the d-band center of platinum, which can weaken the adsorption of certain species and potentially increase stability against dissolution. researchgate.net Furthermore, the formation of a "Pt-skin" on the surface of Pt3M alloys (where M is a transition metal) has been shown to be more stable against dissolution compared to pure platinum surfaces, even in the presence of adsorbed oxygen. researchgate.net In the context of fuel cells, mitigating the leaching of metal ions from the cathode is a critical challenge, and PtTi alloys are considered promising candidates due to their corrosion resistance. rsc.orgrsc.org
Stability Against Surface Oxidation
Surface oxidation can significantly impact the performance and stability of Pt3Ti. While platinum is relatively noble, titanium is more prone to oxidation, which can lead to the formation of titanium oxides (TiOx) on the surface. researchgate.net In some cases, this can be detrimental, as surface oxidation can increase charge transfer resistance and impair catalytic activity. nsf.gov However, the formation of a controlled amorphous TiOx layer can also be beneficial. It has been shown that amorphous TiOx can confine Pt3Ti nanoparticles, preventing their agglomeration during synthesis and catalysis through strong metal-oxide interactions. acs.orgresearchgate.netnih.gov This TiOx layer can also promote water dissociation, which can be advantageous in certain catalytic reactions. acs.orgnih.gov The stability against uncontrolled surface oxidation is a key factor in maintaining the long-term performance of Pt3Ti catalysts.
Microstructure Stability under Operating Conditions
The microstructure of Pt3Ti, particularly in the form of nanoparticles, must remain stable under operating conditions to ensure sustained performance. researchgate.net Degradation mechanisms such as particle growth and agglomeration can lead to a loss of active surface area and reduced catalytic activity. nih.gov Annealing at high temperatures, while promoting the formation of the desired ordered intermetallic phase, can also lead to particle agglomeration. nsf.gov
Strategies to enhance microstructural stability include supporting the nanoparticles on high-surface-area materials like silica (B1680970) (SiO2) or carbon. acs.org The interaction between the nanoparticles and the support material can help to anchor the particles and prevent their migration and coalescence. nih.gov For example, Pt3Ti nanoparticles dispersed on SiO2 supports have shown good thermal stability, retaining their composition after catalytic oxidation of CO at 325°C. acs.org Similarly, coupling Pt3Ti with amorphous TiOx has been shown to confine the nanoparticles and improve their stability during electrocatalytic processes. acs.orgresearchgate.netnih.gov The stability of the support material itself is also crucial, as degradation of the support can lead to the detachment and agglomeration of the catalyst nanoparticles. nih.gov
Catalytic Performance and Reaction Mechanisms of Pt3ti Based Materials
Electrocatalysis Research
Pt3Ti-based materials have been extensively studied as potential high-performance electrocatalysts. Their unique electronic and geometric structures, arising from the ordered intermetallic arrangement of platinum and titanium atoms, lead to modified adsorption properties and reaction kinetics compared to pure platinum.
The hydrogen evolution reaction is a key process in electrochemical water splitting for hydrogen production. The efficiency of this reaction is highly dependent on the catalyst's ability to facilitate the adsorption and subsequent combination of hydrogen intermediates.
The adsorption of hydrogen onto the catalyst surface is a critical first step in the HER. The ideal catalyst should exhibit a hydrogen adsorption free energy that is close to thermoneutral, meaning it binds hydrogen neither too strongly nor too weakly.
Research has shown that the alloying of platinum with titanium favorably modifies the electronic structure of platinum, leading to more optimal hydrogen adsorption energies. mdpi.com Density Functional Theory (DFT) calculations have been instrumental in quantifying these properties. For Pt3Ti, the differential hydrogen adsorption free energies have been calculated to be near-zero, which is a significant improvement compared to other materials. mdpi.com Specifically, nanoparticles of Pt3Ti with a cuboctahedral shape, which are primarily composed of {111} and {100} facets, exhibit these favorable adsorption energies. mdpi.com The interaction between hydrogen and the catalyst surface is a key determinant of the reaction rate. mdpi.com
Table 1: Hydrogen Adsorption Free Energies on Pt3Ti Surfaces
| Surface Facet | Differential Adsorption Free Energy (eV) |
| Pt3Ti(111) | -0.01 |
| Pt3Ti(100) | -0.05 |
This table presents the near-zero differential hydrogen adsorption free energies for the {111} and {100} facets of Pt3Ti, indicating favorable conditions for the hydrogen evolution reaction. mdpi.com
The overpotential, which is the additional potential required beyond the thermodynamic equilibrium potential to drive a reaction at a certain rate, and the Tafel slope, which provides insight into the reaction mechanism, are key metrics for evaluating HER catalysts. A low overpotential and a small Tafel slope are indicative of a highly efficient catalyst.
Pt3Ti nanoparticles have demonstrated excellent activity for the HER, which is attributed in part to the formation of the Pt3Ti alloy structure. researchgate.net While specific overpotential values for Pt3Ti in HER are not extensively detailed in the provided search results, the material's performance is often compared favorably to pure platinum, the state-of-the-art HER catalyst. researchgate.net The Tafel slope is particularly informative about the rate-determining step of the HER, which can be the Volmer, Heyrovsky, or Tafel step. mdpi.com For a related platinum-telluride compound, Pt3Te4, the Tafel slope was found to be in the range of 36–49 mV dec⁻¹, suggesting a Volmer–Heyrovsky mechanism. nih.govnih.gov This indicates that the electrochemical desorption of hydrogen is a key kinetic step.
Table 2: Tafel Slope for a Related Pt-Based Catalyst
| Catalyst | Tafel Slope (mV dec⁻¹) | Proposed Mechanism |
| Pt3Te4 | 36–49 | Volmer–Heyrovsky |
This table shows the Tafel slope for Pt3Te4, a compound with a similar platinum framework, providing an indication of the likely reaction mechanism for Pt3Ti. nih.govnih.gov
For the Pt3Ti(111) surface, first-principles DFT calculations have been employed to investigate the ORR pathway. researchgate.net These studies indicate that the ORR intermediates, such as H, O, OH, O2, OOH, and H2O, bind more weakly to the Pt3Ti(111) surface compared to a pure Pt(111) surface. researchgate.net It is predicted that the ORR on the Pt3Ti(111) surface proceeds via a H2O2 dissociation mechanism. researchgate.net A crucial finding is that the activation energy for the rate-determining step in this mechanism is significantly lower on the Pt3Ti(111) surface than on the pure Pt(111) surface. researchgate.net This provides a theoretical explanation for the experimentally observed superior ORR performance of Pt3Ti electrocatalysts compared to pure platinum. researchgate.net The rate-determining step is identified as the dissociation of hydrogen peroxide (H2O2 → 2OH). researchgate.net
Oxygen Reduction Reaction (ORR)
Adsorption and Transformation of Oxygen-Containing Intermediates
The catalytic performance of Platinum-titanium (3/1) (Pt3Ti) in the oxygen reduction reaction (ORR) is intrinsically linked to the adsorption and subsequent transformation of oxygen-containing intermediates on its surface. Theoretical and experimental studies have provided insights into these fundamental processes.
First-principles density functional theory (DFT) calculations have been employed to investigate the ORR pathway on a Pt-skin Pt3Ti(111) surface. These calculations reveal that key ORR intermediates, including atomic hydrogen (H), atomic oxygen (O), hydroxyl (OH), molecular oxygen (O₂), hydroperoxyl (OOH), and water (H₂O), exhibit weaker binding on the Pt3Ti(111) surface compared to a pure Pt(111) surface. researchgate.net This weakened adsorption is a crucial factor in enhancing the ORR kinetics, as it prevents the strong binding of species that can poison the catalyst surface and hinder the reaction.
The proposed ORR mechanism on the Pt3Ti(111) surface is predicted to proceed through a H₂O₂ dissociation pathway. researchgate.net The activation energies for the elementary steps in this mechanism have been calculated, and importantly, the rate-determining step is found to have a significantly lower activation energy on the Pt3Ti(111) surface than on the pure Pt(111) surface. researchgate.net This provides a theoretical basis for the experimentally observed superior ORR performance of Pt3Ti electrocatalysts.
The interaction with the titanium component plays a significant role in modulating the electronic properties of platinum. In Pt3Ti nanoparticles coupled with amorphous titanium oxide (TiOx), the TiOx species are believed to promote the dissociation of water to generate more hydroxyl species (OH). acs.orgresearchgate.net These hydroxyl species are beneficial as they can facilitate the oxidative removal of adsorbed intermediates, further contributing to the catalytic cycle.
Enhanced Catalytic Activity and Durability Compared to Pure Pt
A significant body of research demonstrates that Pt3Ti-based materials exhibit both enhanced catalytic activity and improved durability for the oxygen reduction reaction (ORR) when compared to pure platinum (Pt) catalysts. researchgate.netmdpi.com This enhancement is attributed to a combination of factors, including modified electronic structure, optimized binding energies for reaction intermediates, and improved resistance to degradation.
Numerous studies have quantified the improved activity of Pt3Ti. For instance, Pt3Ti nanoparticles have demonstrated a mass activity of 1.84 A/mgPt for the ORR, a significant improvement over commercial Pt/C catalysts. researchgate.net Furthermore, the durability of Pt3Ti catalysts is notably enhanced. The ordered arrangement of platinum and titanium atoms within the intermetallic alloy contributes to its stability. researchgate.net This structural stability helps to mitigate the degradation mechanisms that affect pure Pt catalysts, such as particle agglomeration and dissolution under the harsh conditions of a fuel cell environment. mdpi.comresearchgate.net
Table 1: Comparison of ORR Mass Activity for Pt3Ti and Pt/C Catalysts
| Catalyst | Mass Activity (A/mgPt) | Reference |
|---|---|---|
| Pt3Ti | 1.84 | researchgate.net |
| Commercial Pt/C | Lower than Pt3Ti | researchgate.net |
Fuel Oxidation Reactions (e.g., Methanol (B129727) Oxidation, Formic Acid Oxidation)
Beyond the oxygen reduction reaction, Pt3Ti-based materials have shown significant promise as electrocatalysts for the oxidation of small organic molecules, which are key reactions in direct-fuel cells. Specifically, their performance in methanol oxidation and formic acid oxidation has been a subject of investigation.
In the context of the methanol oxidation reaction (MOR), Pt3Ti catalysts have demonstrated enhanced activity and stability. researchgate.net A notable advancement involves the use of Pt3Ti nanocatalysts coupled with amorphous titanium oxide (TiOx) species supported on Ketjen black (Pt3Ti-TiOx/KB). This composite material exhibited a mass activity of 2.15 A mgPt⁻¹ for the MOR, a value significantly higher than that of both Pt3Ti/KB and the commercial Pt/C catalyst. acs.orgresearchgate.netnih.gov Furthermore, this catalyst showed impressive durability, retaining approximately 71% of its mass activity after durability testing. acs.orgresearchgate.netnih.gov The presence of TiOx is believed to not only confine the Pt3Ti nanoparticles, preventing their agglomeration, but also to promote water dissociation, which provides the hydroxyl species necessary for the oxidation of adsorbed carbon monoxide (CO), a common poisoning intermediate in methanol oxidation. acs.orgresearchgate.netnih.gov
The ordered intermetallic structure of Pt3Ti is also beneficial for formic acid oxidation. It is generally accepted that the oxidation of formic acid on platinum catalysts can proceed through a dual pathway, one of which involves a poisoning intermediate, typically CO. nih.govnih.gov The modified electronic structure of platinum in Pt3Ti can help to mitigate this poisoning effect, leading to improved catalytic performance.
Heterogeneous Catalysis Studies
Carbon Monoxide (CO) Oxidation
The oxidation of carbon monoxide is a crucial reaction in various applications, including exhaust gas treatment and the purification of hydrogen streams for fuel cells. The performance of Pt3Ti-based catalysts in this reaction is characterized by their enhanced resistance to CO poisoning and their temperature-dependent activity.
Weakened CO Adsorption and Poisoning Resistance
A primary challenge in platinum-based catalysis is the strong adsorption of carbon monoxide (CO), which can block active sites and deactivate the catalyst—a phenomenon known as CO poisoning. researchgate.net Alloying platinum with titanium to form the intermetallic compound Pt3Ti has been shown to be an effective strategy to mitigate this issue.
The improved CO tolerance of Pt3Ti is attributed to the modification of the electronic structure of the platinum atoms due to the presence of titanium. chemrxiv.org This alteration leads to a weakening of the bond between CO and the Pt surface sites. chemrxiv.org In contrast to pure platinum, where CO adsorbs strongly, the weakened adsorption on Pt3Ti facilitates the desorption of CO or its reaction with other species, thus maintaining the availability of active sites for the catalytic reaction to proceed.
Studies on Pt3Ti nanoparticles have shown that the presence of titanium can promote the generation of hydroxyl (OH) species from water dissociation, which can then facilitate the oxidative removal of adsorbed CO (COad) to carbon dioxide (CO₂). acs.orgresearchgate.netnih.gov This bifunctional mechanism, where one component of the catalyst (Pt) adsorbs CO and the other (in this case, influenced by Ti) provides the oxygen-containing species for its oxidation, is a well-established principle for enhancing CO tolerance.
Temperature-Dependent Conversion Rates
The catalytic activity of Pt3Ti for CO oxidation is strongly dependent on the reaction temperature. Studies have shown that the specific CO oxidation activity of Pt3Ti increases with rising temperature. researchgate.net
A comparative study of the temperature dependence of CO oxidation on Pt and Pt3Ti surfaces revealed that while the activity of both catalysts increased with temperature, the rate of increase was higher for Pt3Ti. researchgate.net For example, at 473 K, the specific CO oxidation activity of Pt3Ti was measured to be 1.66 × 10⁻⁵ mol s⁻¹ m⁻², which was higher than that of pure Pt at the same temperature (1.35 × 10⁻⁵ mol s⁻¹ m⁻²). researchgate.net This indicates that the Pt3Ti alloy is not only more active at lower temperatures but also shows a more pronounced increase in activity as the temperature is elevated.
The conversion of CO is also influenced by the catalyst's pretreatment and the reaction conditions. For instance, high-temperature reduction can lead to the formation of different surface species, which in turn affects the catalytic performance. mdpi.com The presence of other gases in the feed, such as water vapor and carbon dioxide, can also impact the kinetics of CO oxidation. tue.nl
Table 2: Specific CO Oxidation Activity of Pt and Pt3Ti at 473 K
| Catalyst | Specific Activity (mol s⁻¹ m⁻²) | Temperature (K) | Reference |
|---|---|---|---|
| Pt | 1.35 × 10⁻⁵ | 473 | researchgate.net |
| Pt3Ti | 1.66 × 10⁻⁵ | 473 | researchgate.net |
Formaldehyde (B43269) (FA) Oxidation
The catalytic oxidation of formaldehyde (HCHO), a significant indoor air pollutant, into benign products like carbon dioxide and water is a critical area of research. Platinum-titanium (3/1) materials have demonstrated notable performance in this application, leveraging the synergistic effects between platinum and titanium to enhance both activity and stability.
Activation Mechanisms of Carbonyl Bonds
The activation of the carbonyl bond (C=O) in formaldehyde on Pt3Ti-based catalysts is a multifaceted process involving both the platinum and titanium components. Theoretical studies on related Pt/TiO2 systems, which provide insight into the Pt-Ti interface, suggest that the most active sites are often the Pt-Ti bridge sites. researchgate.net The mechanism of activation involves several key steps:
Adsorption: Formaldehyde and oxygen molecules adsorb onto the catalyst surface. Density Functional Theory (DFT) calculations on Pt/TiO2 surfaces indicate that HCHO tends to adsorb on the Pt sites, while the oxophilic nature of titanium facilitates the adsorption of O2 on Ti sites. nih.gov
Carbonyl Bond Polarization: The interaction with the catalyst surface polarizes the C=O bond. The titanium component, often present as an oxide or sub-oxide in the catalyst's active state, plays a crucial role. It can promote the dissociation of water molecules to generate surface hydroxyl (OH) species. researchgate.net These OH groups, along with activated oxygen species, are highly effective nucleophiles that attack the electrophilic carbon atom of the formaldehyde molecule, facilitating the C-H bond scission. researchgate.net
Weakened CO Poisoning: A significant advantage of the Pt3Ti alloy in oxidation reactions is its reduced affinity for carbon monoxide (CO) compared to pure platinum catalysts. nih.gov CO is a common intermediate in formaldehyde oxidation that can strongly adsorb onto and poison Pt surfaces, hindering further reaction. In Pt3Ti, the modification of platinum's electronic structure by titanium weakens the Pt-CO bond, facilitating its desorption or further oxidation to CO2 and maintaining the catalyst's activity. researchgate.netnih.gov
Identification of Reaction Intermediates
Based on investigations of Pt/TiO2 catalysts, which share the essential Pt-Ti interface, two primary reaction pathways are proposed researchgate.netnih.gov:
Direct Dehydrogenation: This pathway involves the stepwise removal of hydrogen atoms from the formaldehyde molecule: HCHO → CHO (formyl) → CO (carbon monoxide). This route is more dominant in the absence of abundant activated oxygen species. researchgate.net
Oxidative Pathway: In the presence of co-adsorbed oxygen, a more favorable route proceeds via oxygen addition: HCHO → CH2O2 (dioxymethylene) → HCO2H (formic acid/formate) → CO2. researchgate.net
The primary intermediates identified across these pathways are summarized below.
| Intermediate Species | Chemical Formula | Role in Reaction Pathway |
| Dioxymethylene | CH2O2 | Formed by the reaction of adsorbed HCHO with an oxygen atom. It is a precursor to formate. researchgate.net |
| Formyl Radical | CHO | An intermediate in the direct dehydrogenation pathway, formed by the scission of a C-H bond. researchgate.net |
| Formate | HCOO⁻ | A relatively stable intermediate formed in the oxidative pathway. Its decomposition is often the rate-limiting step. nih.gov |
| Carbon Monoxide | CO | An intermediate in the dehydrogenation pathway and a potential catalyst poison. Pt3Ti's lower affinity for CO is a key advantage. nih.gov |
Light Alkane Dehydrogenation
The catalytic dehydrogenation of light alkanes to produce valuable olefins (alkenes) is a cornerstone of the chemical industry. Bimetallic catalysts, such as Platinum-titanium (3/1), are of significant interest because they offer improved selectivity and stability over traditional monometallic platinum catalysts.
Selectivity Control through Electronic Structure Modulation
The high selectivity of Pt3Ti catalysts in light alkane dehydrogenation is primarily attributed to the modification of platinum's electronic properties by titanium. This phenomenon, known as electronic structure modulation, is key to steering the reaction towards the desired olefin product while suppressing undesirable side reactions like hydrogenolysis (C-C bond breaking) and deep dehydrogenation that leads to coke formation. nih.govresearchgate.net
The core principles are:
D-band Center Shift: Alloying platinum with a less noble metal like titanium leads to a shift in the energy of Pt's d-band center. This shift weakens the adsorption energy of key molecules on the catalyst surface.
The Sabatier Principle: For optimal catalytic activity, the interaction between the catalyst and the reactants/products should be neither too strong nor too weak. Pure platinum binds olefins quite strongly. This strong adsorption can lead to further dehydrogenation of the desired olefin product, resulting in the formation of highly unsaturated species that are precursors to coke, which deactivates the catalyst.
Enhanced Selectivity: In the Pt3Ti alloy, the modified electronic structure weakens the adsorption of the newly formed olefin. This facilitates the rapid desorption of the olefin from the catalyst surface before it can undergo further reactions. researchgate.net This effect dramatically increases the selectivity towards the target olefin product.
| Catalyst Property | Pure Pt | Pt3Ti Alloy | Consequence for Selectivity |
| d-band Center | Higher Energy | Lower Energy | Weakens adsorption strength of reaction intermediates and products. |
| Olefin Adsorption | Strong | Weaker | Promotes faster desorption of the desired olefin product. |
| Coke Formation | Higher propensity | Lower propensity | Reduced residence time of olefins on the surface minimizes coking. |
| Selectivity | Lower | Higher | Favors the production of olefins over deep dehydrogenation or cracking products. |
Olefin Desorption Kinetics
The process can be understood as follows:
Olefin Formation: Subsequent C-H bond scission leads to the formation of the corresponding olefin, which remains adsorbed on the catalyst surface.
Desorption vs. Side Reactions: At this crucial juncture, there is a kinetic competition between the desorption of the olefin into the gas phase and its further reaction on the surface.
Fast Desorption: On Pt3Ti, the weakened adsorption energy of the olefin lowers the activation barrier for desorption. This results in faster desorption kinetics, allowing the desired product to leave the surface quickly.
Slow Desorption: On pure Pt, the higher adsorption energy leads to slower desorption kinetics. The increased residence time of the olefin on the surface provides a greater opportunity for undesirable side reactions, such as C-C bond cleavage or the formation of coke precursors. researchgate.net
Therefore, the enhanced olefin desorption kinetics on Pt3Ti surfaces are a direct consequence of the Ti-induced modification of Pt's electronic properties, which is the fundamental reason for the catalyst's superior selectivity in light alkane dehydrogenation.
Future Directions and Emerging Research Areas
Rational Design Principles for Next-Generation Pt3Ti Catalysts
The rational design of catalysts involves the deliberate and precise control of their structure and composition to achieve desired catalytic properties. For Pt3Ti catalysts, this approach aims to enhance their performance in reactions like the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER), which are critical for fuel cells and water electrolysis, respectively.
A key principle in designing next-generation Pt3Ti catalysts is the manipulation of their atomic and electronic structures. researchgate.net Alloying platinum with titanium has been shown to modify the electronic properties of platinum, leading to improved catalytic activity. researchgate.net Specifically, the formation of the ordered Pt3Ti intermetallic phase is crucial for both activity and stability. researchgate.netrsc.org
Key research findings in this area include:
Surface Engineering: The performance of Pt3Ti catalysts can be significantly influenced by their surface composition. Pt-enriched surfaces have been shown to enhance the ORR activity. researchgate.net
Nanoparticle Synthesis: The synthesis of Pt3Ti nanoparticles with controlled size and shape is a major focus. For instance, the in-situ formation of Pt3Ti nanoparticles on 2D materials like MXenes has resulted in highly efficient HER catalysts. nsf.govnih.gov
Support Interactions: The choice of support material can greatly impact the performance of Pt3Ti catalysts. For example, using titanium oxynitride (TiONx) as a support for platinum nanoparticles has been shown to improve both activity and stability for the HER due to strong metal-support interactions. nih.gov
In-Situ and Operando Characterization Techniques for Dynamic Processes
To truly understand how Pt3Ti catalysts function, it is essential to study them under actual reaction conditions. In-situ and operando characterization techniques allow researchers to observe the dynamic changes in a catalyst's structure and composition while a chemical reaction is occurring. mdpi.commdpi.com
These techniques provide invaluable insights into reaction mechanisms, active sites, and deactivation pathways. researchgate.net For example, in-situ X-ray absorption spectroscopy (XAS) has been used to follow the transformation of platinum single atoms into Pt3Ti intermetallic compounds during catalyst preparation. nsf.govnih.gov
Key techniques and their applications include:
X-ray Absorption Spectroscopy (XAS): Provides information about the electronic structure and local atomic environment of the catalyst. nsf.govnih.gov
X-ray Diffraction (XRD): Used to identify the crystal structure and phase composition of the catalyst.
Transmission Electron Microscopy (TEM): Allows for the direct visualization of the catalyst's morphology and nanoparticle size. researchgate.net
Infrared (IR) Spectroscopy: Can be used to identify adsorbed species on the catalyst surface, providing insights into reaction intermediates. researchgate.net
The combination of multiple operando techniques is particularly powerful, offering a more complete picture of the catalytic process. nih.govresearchgate.net
Integration of Machine Learning and AI in Materials Discovery
The discovery and optimization of new materials can be a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. psu.edunsf.gov
In the context of Pt3Ti catalysts, ML and AI can be used to:
Screen for new catalyst compositions: By training ML models on existing experimental and computational data, it is possible to predict the catalytic activity of new materials without the need for extensive synthesis and testing. researchgate.netnih.gov
Identify structure-property relationships: ML algorithms can uncover complex correlations between a catalyst's features (e.g., composition, structure) and its performance, providing valuable insights for rational design. researchgate.net
Guide experimental efforts: AI can suggest the most promising experiments to perform, optimizing the use of resources and accelerating the discovery of improved catalysts. psu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
